19-Hydroxyprogesterone
Overview
Description
19-Hydroxyprogesterone is a steroid hormone that is structurally related to progesterone. It is an endogenous progestogen and plays a crucial role in the biosynthesis of other steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . This compound is primarily produced in the adrenal glands and the gonads, specifically the corpus luteum of the ovary .
Scientific Research Applications
19-Hydroxyprogesterone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids.
Biology: It plays a role in studying steroidogenesis and hormone regulation.
Industry: It is utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
Safety and Hazards
When handling 19-Hydroxyprogesterone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Research gaps and directions for the future include a better understanding of underlying neurohormonal mechanisms which may allow the creation of markers that will facilitate FHA diagnosis . Additionally, the synthesis of 19-Hydroxyprogesterone from pregnenolone with an overall yield of 11% suggests potential for further optimization and exploration .
Preparation Methods
19-Hydroxyprogesterone can be synthesized through a multi-step process starting from pregnenolone. One method involves acetylation of pregnenolone with acetic anhydride in pyridine to obtain the acetate, followed by the addition of hypobromous acid to form a bromohydrin. This intermediate is then subjected to further reactions to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
19-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 19-norprogesterone.
Reduction: Reduction reactions can convert it into other hydroxysteroids.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters like hydroxyprogesterone caproate.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride . The major products formed from these reactions are often intermediates in the synthesis of other steroids or derivatives used in medical applications .
Comparison with Similar Compounds
19-Hydroxyprogesterone is often compared with other similar compounds like:
Progesterone: A natural progestogen with a similar structure but different biological activity.
17α-Hydroxyprogesterone: Another hydroxylated form of progesterone with distinct clinical applications.
Hydroxyprogesterone caproate: A synthetic ester derivative used in preventing preterm birth.
The uniqueness of this compound lies in its specific hydroxylation at the 19th position, which imparts unique chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17+,18-,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHWBGCIKMXLBI-NXMWLWCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975004 | |
Record name | 19-Hydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596-63-4 | |
Record name | 19-Hydroxyprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-Hydroxypregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.